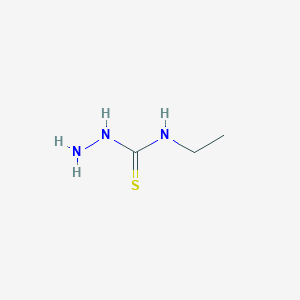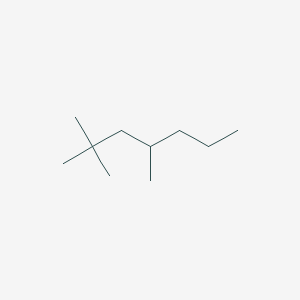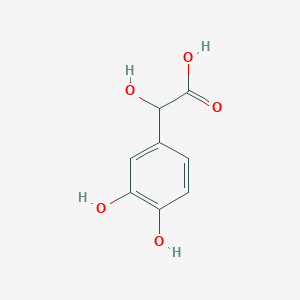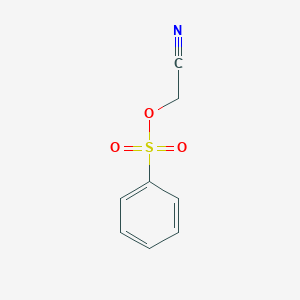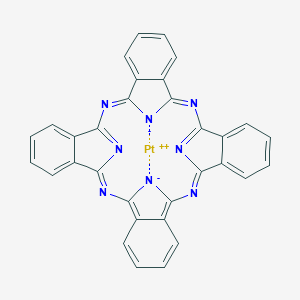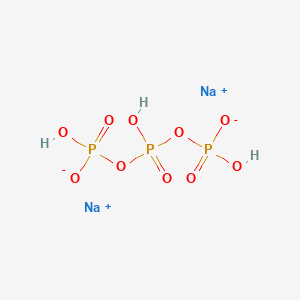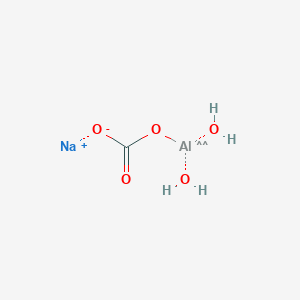
Dihydroxyaluminum sodium carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxyaluminum sodium carbonate (DASC) is a chemical compound that has been widely used in various scientific research applications. It is a white powder that is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Dihydroxyaluminum sodium carbonate has been used in various scientific research applications, including water treatment, drug delivery, and as a catalyst in chemical reactions. It has also been used in the synthesis of other compounds, such as zeolites and metal-organic frameworks. The unique properties of Dihydroxyaluminum sodium carbonate, such as its high surface area and ability to adsorb molecules, make it an attractive material for scientific research.
Wirkmechanismus
The mechanism of action of Dihydroxyaluminum sodium carbonate is not fully understood, but it is believed to work by adsorbing molecules onto its surface. This property makes it useful in water treatment, where it can remove impurities and contaminants from water. It has also been used as a drug delivery system, where it can adsorb drugs and release them slowly over time.
Biochemical and Physiological Effects:
Dihydroxyaluminum sodium carbonate has been found to have unique biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dihydroxyaluminum sodium carbonate in lab experiments is its high surface area, which allows for a greater number of molecules to be adsorbed onto its surface. This property makes it useful in a variety of applications, including drug delivery and water treatment. However, one limitation of using Dihydroxyaluminum sodium carbonate is that it can be difficult to work with due to its tendency to clump together.
Zukünftige Richtungen
For research on Dihydroxyaluminum sodium carbonate include drug delivery, water treatment, and the synthesis of new compounds.
Synthesemethoden
Dihydroxyaluminum sodium carbonate is synthesized through the reaction of aluminum sulfate, sodium carbonate, and sodium hydroxide. The reaction produces a white precipitate, which is then filtered and washed to obtain the final product. The synthesis method has been well-established and is widely used in laboratories across the world.
Eigenschaften
CAS-Nummer |
12011-77-7 |
|---|---|
Produktname |
Dihydroxyaluminum sodium carbonate |
Molekularformel |
CH4AlNaO5 |
Molekulargewicht |
146.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
HCOGWSKIDQXORT-UHFFFAOYSA-L |
Isomerische SMILES |
C1(=O)O[Al-]O1.O.O.[Na+] |
SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
Kanonische SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
Andere CAS-Nummern |
12011-77-7 16482-55-6 |
Synonyme |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



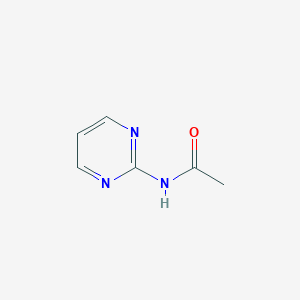
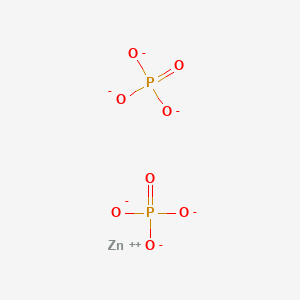
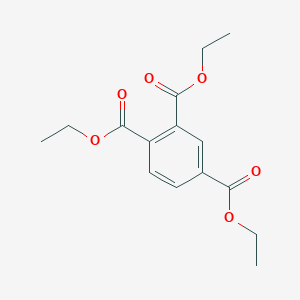
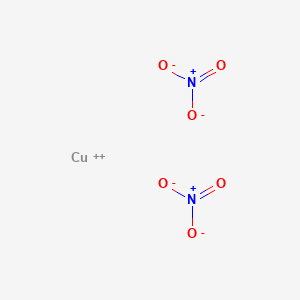
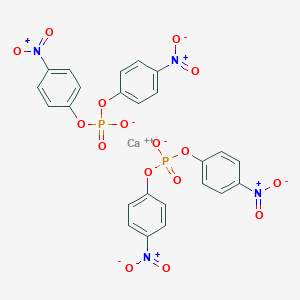

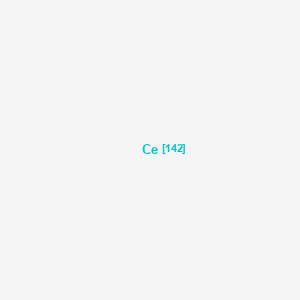
![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
